molecular formula C15H15NO4S B2461735 4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether CAS No. 861211-09-8

4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether

Cat. No.: B2461735
CAS No.: 861211-09-8
M. Wt: 305.35
InChI Key: QXCCHJXFTBHROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,3-dihydro-4H-1,4-benzoxazin-4-ylsulfonyl)phenyl methyl ether” is a heterocyclic compound . It is also known as 4-[(4-METHOXYPHENYL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE .


Synthesis Analysis

The synthesis of such compounds often involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its heterocyclic nature . It contains a benzoxazin-4-one ring, which is a significant category of heterocyclic compounds .

Scientific Research Applications

Polymer Synthesis and Properties

  • Thermal Stability and Polymer Properties : Novel benzoxazine monomers, including derivatives similar to the compound , were prepared, leading to highly thermally stable polybenzoxazines. These materials, through thermal cure, exhibit enhanced properties suitable for various industrial applications, showcasing their importance in creating polymers with superior thermal stability (Agag & Takeichi, 2001).

Material Synthesis and Applications

  • High-Performance Polymer Alloys : Research has demonstrated that benzoxazine monomers can be mixed with other compounds like bismaleimide to create high-performance polymer alloys. These alloys exhibit higher glass transition temperatures and improved thermal stability, indicating their potential in manufacturing advanced materials (Takeichi et al., 2008).

  • Chemical Synthesis and Reactivity : Studies have been conducted on the synthesis of various benzoxazine derivatives, including those similar to the queried compound, exploring their chemical reactivity and the conditions favorable for their formation. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in different reactions (Kobayashi et al., 2009).

  • Thermoset and Thermal Behavior : The study of aromatic diamine-based benzoxazines and their derived thermosets has revealed significant insights into their thermal properties. These materials offer enhanced thermal stability and are of interest in fields that require materials capable of withstanding high temperatures (Lin et al., 2008).

  • Antimicrobial and Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes, related to the compound , have been synthesized and found to exhibit potent antimicrobial and antioxidant properties. This indicates the potential of these compounds in pharmaceuticals and as bioactive materials (Sonia et al., 2013).

  • Polymerization Initiators : Research into cationic ring-opening polymerization of phenyl-1,3-benzoxazines has revealed that certain compounds can act as efficient initiators, leading to the formation of polymers with desirable properties. This has implications in the synthesis of polymeric materials with specific characteristics (Andreu et al., 2013).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCHJXFTBHROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325830
Record name 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861211-09-8
Record name 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.